6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
UDM-001651 is a potent and selective antagonist of protease-activated receptor 4. This compound is known for its oral bioavailability and significant antiplatelet potency. It has been extensively studied for its potential therapeutic applications, particularly in the field of antithrombotic treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UDM-001651 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazothiadiazole core, followed by functional group modifications to enhance its potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of UDM-001651 follows a similar synthetic route but is scaled up to meet commercial demands. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: UDM-001651 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles in the presence of a base or acid catalyst.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of UDM-001651 with modified functional groups .
Scientific Research Applications
UDM-001651 has a wide range of scientific research applications:
Mechanism of Action
UDM-001651 exerts its effects by selectively binding to protease-activated receptor 4, thereby inhibiting its activation. This inhibition prevents platelet aggregation and thrombus formation, making it a promising candidate for antithrombotic therapy. The molecular targets involved include the receptor itself and downstream signaling pathways that regulate platelet function .
Comparison with Similar Compounds
Imidazothiadiazole-based PAR4 Antagonists: These compounds share a similar core structure and mechanism of action but may differ in their potency and selectivity.
Other PAR4 Antagonists: Compounds like BMS-986120 and BMS-986141 are also PAR4 antagonists but have different chemical structures and pharmacokinetic profiles.
Uniqueness of UDM-001651: UDM-001651 stands out due to its high potency, selectivity, and oral bioavailability. Its robust antithrombotic efficacy without prolonging bleeding time makes it a unique and valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C28H23N3O5S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-methoxy-6-[6-methoxy-4-[(3-phenylmethoxyphenyl)methoxy]-1-benzofuran-2-yl]imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3 |
InChI Key |
LFOIDLOIBZFWDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)C3=CN4C(=N3)SC(=N4)OC)C(=C1)OCC5=CC(=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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